3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride
Overview
Description
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is a ruthenium-based compound widely recognized for its role as a metathesis catalyst. This compound exhibits high selectivity and improved resistance to air, moisture, and heat, making it a valuable tool in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is the metathesis reaction . This compound acts as a catalyst in metathesis reactions, which are important in various chemical processes, including the petrochemical and biodiesel industries .
Mode of Action
As a catalyst, this compound facilitates the exchange of substituents between similar interacting chemical species . It does this by reducing the energy barrier of the reaction, allowing the reaction to proceed at a faster rate or under milder conditions .
Biochemical Pathways
The compound is involved in the metathesis pathway , where it catalyzes the breaking and reforming of double bonds in a pair of alkenes to form new alkenes . The downstream effects of this pathway can lead to the synthesis of complex organic compounds from simpler precursors .
Result of Action
The result of the compound’s action is the formation of new chemical compounds through the metathesis reaction . This can lead to the synthesis of complex organic compounds, including polymers, pharmaceuticals, and other industrially relevant chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride typically involves the reaction of 3-phenyl-1H-inden-1-ylidene with bis(i-butylphobane)ruthenium(II) dichloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as dichloromethane and requires careful monitoring of temperature and reaction time .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction parameters and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is primarily used in metathesis reactions, including:
- Alkene Metathesis
- Cross Metathesis
- Enyne Metathesis
- Ring-Closing Metathesis
- Ring-Opening Metathesis Polymerization
Common Reagents and Conditions: Common reagents used in these reactions include alkenes, alkynes, and various solvents such as dichloromethane and toluene. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst .
Major Products: The major products formed from these reactions depend on the specific type of metathesis reaction being performed. For example, ring-closing metathesis can produce cyclic alkenes, while cross metathesis can yield a variety of substituted alkenes .
Scientific Research Applications
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride has a wide range of applications in scientific research, including:
- Chemistry : Used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds .
- Biology : Employed in the synthesis of biologically active molecules and natural products .
- Medicine : Investigated for its potential in drug development and the synthesis of pharmaceutical intermediates .
- Industry : Utilized in the production of polymers and other advanced materials through metathesis polymerization .
Comparison with Similar Compounds
Similar Compounds:
- Grubbs Catalyst® 1st Generation : Dichloro(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II) .
- Grubbs Catalyst® 2nd Generation : Dichloro(3-phenyl-1H-inden-1-ylidene)bis(2-isopropoxyphenylphosphine)ruthenium(II) .
Uniqueness: Compared to similar compounds, 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride offers improved air, moisture, and heat resistance, making it more suitable for a broader range of applications. Its high selectivity and efficiency in metathesis reactions also set it apart from other catalysts .
Properties
IUPAC Name |
dichloro-(3-phenylinden-1-ylidene)ruthenium;9-(2-methylpropyl)-9-phosphabicyclo[3.3.1]nonane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10.2C12H23P.2ClH.Ru/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;2*1-10(2)9-13-11-5-3-6-12(13)8-4-7-11;;;/h1-9,11H;2*10-12H,3-9H2,1-2H3;2*1H;/q;;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCYSKLUNSOBHP-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP1C2CCCC1CCC2.CC(C)CP1C2CCCC1CCC2.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56Cl2P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.